Biphenyl vs. Monophenyl Core
The target compound possesses a biphenyl core (two phenyl rings) compared to the monophenyl structure of 1-(4-bromophenyl)ethan-1-amine (CAS 24358-62-1). This results in a molecular weight difference of 76.09 g/mol (276.17 vs. 200.08) and a distinct InChIKey (DAQQGBQJTPYBGR-UHFFFAOYSA-N vs. SOZMSEPDYJGBEK-ZCFIWIBFSA-O) [1]. The extended aromatic system enhances π-π stacking potential and alters lipophilicity, which can critically influence receptor binding and membrane permeability [2].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | Molecular weight: 276.17 g/mol; InChIKey: DAQQGBQJTPYBGR-UHFFFAOYSA-N |
| Comparator Or Baseline | 1-(4-Bromophenyl)ethan-1-amine (CAS 24358-62-1): Molecular weight: 200.08 g/mol; InChIKey: SOZMSEPDYJGBEK-ZCFIWIBFSA-O |
| Quantified Difference | Molecular weight difference: +76.09 g/mol (38% increase) |
| Conditions | Calculated from molecular formulas C14H14BrN vs. C8H10BrN |
Why This Matters
The increased molecular weight and biphenyl core directly impact physicochemical properties and synthetic utility, making the target compound a distinct chemical entity not interchangeable with simpler analogs.
- [1] ChemSrc. (2024). 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (CAS 1049131-56-7). Retrieved from https://m.chemsrc.com/cas/1049131-56-7_2539626.html View Source
- [2] PubChem. (2025). 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (CID 43826634). National Center for Biotechnology Information. View Source
